Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate
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Overview
Description
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . It is also known by its systematic name, methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate . This compound is characterized by the presence of a benzoate ester group and a methoxy-substituted enone moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The resulting methyl 4-hydroxybenzoate is then subjected to a Claisen-Schmidt condensation reaction with methyl vinyl ketone in the presence of a base such as sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate involves its interaction with specific molecular targets and pathways. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts . This reactivity is exploited in various synthetic and biological applications, where the compound acts as an electrophilic reagent .
Comparison with Similar Compounds
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate can be compared with other similar compounds, such as:
Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate: This compound has a similar benzoate ester structure but differs in the substitution pattern on the aromatic ring.
Methyl 4-((3-methoxy-2-nitro-3-oxoprop-1-en-1-yl)amino)benzoate: This compound contains a nitro group, which imparts different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the enone moiety, which provides distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHRWWCYKPUJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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